Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
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Description
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.291. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Methylglyoxal in Food and Living Organisms
Methylglyoxal, a highly reactive alpha-oxoaldehyde, forms advanced glycation end-products through reactions with amino acids like arginine and lysine. These compounds, including various pyrimidine derivatives, have been identified in vivo and are associated with diabetes and neurodegenerative diseases complications. Methylglyoxal's presence in foodstuffs and its potential for causing degenerative tissue changes underline the importance of understanding these reactions for health and disease management (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis of Heterocyclic Systems
Pyrimidine derivatives have been synthesized for various applications, including the creation of fused pyrimidinones. These compounds have potential applications in pharmaceuticals, highlighting the versatility of pyrimidine chemistry in synthesizing biologically active molecules (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Novel Thiopyrimidine-Glucuronide Compounds
Thiopyrimidine-glucuronide compounds show promise in biological activities, indicating the scope of pyrimidine derivatives in developing therapeutic agents. These compounds represent a significant area of interest for their potential in treating various conditions, underscoring the ongoing research into pyrimidine-based drug development (Wanare, 2022).
Synthesis of N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas
This research demonstrates the synthesis of complex pyrimidine derivatives, showcasing the chemical versatility of pyrimidines and their potential in creating compounds with antibacterial and antifungal properties. Such studies are vital for understanding how pyrimidine chemistry can be harnessed for medical applications (Thanh & T. Mai, 2009).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate involves the condensation of benzyl malonate with urea followed by the reduction of the resulting intermediate and subsequent esterification with methyl chloroacetate.", "Starting Materials": [ "Benzyl malonate", "Urea", "Sodium borohydride", "Methyl chloroacetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of benzyl malonate with urea in the presence of hydrochloric acid to form 4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine", "Step 2: Reduction of the intermediate with sodium borohydride in ethanol to form 4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-ol", "Step 3: Esterification of the intermediate with methyl chloroacetate in the presence of sodium hydroxide to form Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate" ] } | |
CAS No. |
565166-69-0 |
Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.291 |
IUPAC Name |
methyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C14H15N3O4/c1-21-13(19)9-17-12(18)7-11(15)16(14(17)20)8-10-5-3-2-4-6-10/h2-7H,8-9,15H2,1H3 |
InChI Key |
WZXSDTZHRVOUCG-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N |
solubility |
soluble |
Origin of Product |
United States |
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